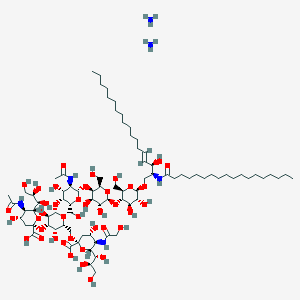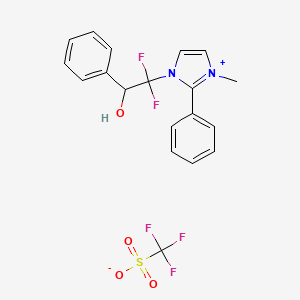
N-(2-Diethylaminoethyl)-2-methyl-1,3-benzodioxole-2-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Diethylaminoethyl)-2-methyl-1,3-benzodioxole-2-acetamide is a synthetic compound known for its diverse applications in various fields such as chemistry, biology, and medicine This compound is characterized by its unique chemical structure, which includes a benzodioxole ring and an acetamide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Diethylaminoethyl)-2-methyl-1,3-benzodioxole-2-acetamide typically involves the reaction of 2-methyl-1,3-benzodioxole with 2-diethylaminoethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is carefully monitored to ensure consistency and quality. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions: N-(2-Diethylaminoethyl)-2-methyl-1,3-benzodioxole-2-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution; reactions may require catalysts or specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
科学的研究の応用
N-(2-Diethylaminoethyl)-2-methyl-1,3-benzodioxole-2-acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its use in drug development for treating various conditions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(2-Diethylaminoethyl)-2-methyl-1,3-benzodioxole-2-acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
N-(2-Diethylaminoethyl)-2-methyl-1,3-benzodioxole-2-acetamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 2-(2-(Dimethylamino)ethoxy)ethanol, 2-substituted-N-(2-diethylaminoethyl)-acetamides.
Uniqueness: The presence of the benzodioxole ring and the specific arrangement of functional groups in this compound confer unique chemical and biological properties that distinguish it from other compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C16H24N2O3 |
|---|---|
分子量 |
292.37 g/mol |
IUPAC名 |
N-[2-(diethylamino)ethyl]-2-(2-methyl-1,3-benzodioxol-2-yl)acetamide |
InChI |
InChI=1S/C16H24N2O3/c1-4-18(5-2)11-10-17-15(19)12-16(3)20-13-8-6-7-9-14(13)21-16/h6-9H,4-5,10-12H2,1-3H3,(H,17,19) |
InChIキー |
IWZQGXVLSYLCBN-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCNC(=O)CC1(OC2=CC=CC=C2O1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5,7,12,14-Tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-dicarboxamide](/img/structure/B13832474.png)


![4-[(4-Aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;phenol;hydrochloride](/img/structure/B13832489.png)
![6-[[2-(2-Ethoxyphenoxy)phenyl]methyl]morpholin-3-one](/img/structure/B13832494.png)




